(7-Nitro-1,2-benzothiazol-3-yl)urea
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Overview
Description
(7-Nitro-1,2-benzothiazol-3-yl)urea is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring The nitro group at the 7th position and the urea moiety at the 3rd position of the benzothiazole ring confer unique chemical and biological properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Nitro-1,2-benzothiazol-3-yl)urea typically involves the nitration of 1,2-benzothiazole followed by the introduction of the urea group. One common method includes:
Nitration: The nitration of 1,2-benzothiazole is achieved using a mixture of concentrated nitric acid and sulfuric acid
Urea Introduction: The nitrated benzothiazole is then reacted with an isocyanate or urea derivative under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using less hazardous reagents and solvents, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: (7-Nitro-1,2-benzothiazol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the urea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of 7-amino-1,2-benzothiazol-3-yl)urea.
Substitution: Formation of substituted urea derivatives
Scientific Research Applications
(7-Nitro-1,2-benzothiazol-3-yl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of (7-Nitro-1,2-benzothiazol-3-yl)urea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
5-Nitro-1,2-benzothiazol-3-amine: Another nitro-substituted benzothiazole with similar biological activities.
N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide: A derivative with modifications on the urea group.
Uniqueness:
Properties
CAS No. |
105734-72-3 |
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Molecular Formula |
C8H6N4O3S |
Molecular Weight |
238.23 g/mol |
IUPAC Name |
(7-nitro-1,2-benzothiazol-3-yl)urea |
InChI |
InChI=1S/C8H6N4O3S/c9-8(13)10-7-4-2-1-3-5(12(14)15)6(4)16-11-7/h1-3H,(H3,9,10,11,13) |
InChI Key |
LRGQQFZHFNYMLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])SN=C2NC(=O)N |
Origin of Product |
United States |
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